molecular formula C22H30N4O2S B12184815 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide

Cat. No.: B12184815
M. Wt: 414.6 g/mol
InChI Key: BSNBOOJNCWWRLD-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide (hereafter referred to as the "target compound") is a synthetic molecule characterized by:

  • A 1,2-benzisothiazole heterocyclic ring linked to a piperazine moiety.
  • A 4-oxobutanamide backbone bridging the piperazine and a cycloheptylamine group.

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-cycloheptyl-4-oxobutanamide

InChI

InChI=1S/C22H30N4O2S/c27-20(23-17-7-3-1-2-4-8-17)11-12-21(28)25-13-15-26(16-14-25)22-18-9-5-6-10-19(18)29-24-22/h5-6,9-10,17H,1-4,7-8,11-16H2,(H,23,27)

InChI Key

BSNBOOJNCWWRLD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cycloheptyl group via an amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzisothiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes or bind to neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Ziprasidone

Chemical Name : 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one .
Key Features :

  • Shares the benzisothiazole-piperazine core with the target compound.
  • Substituent: An ethyl linker connects the piperazine to a chlorinated indolone ring.
  • Pharmacology : High affinity for serotonin (5HT2A) and dopamine (D2) receptors, used clinically for schizophrenia .

Structural Differences :

  • The target compound replaces ziprasidone’s indolone group with a cycloheptyl-4-oxobutanamide moiety.
  • Molecular weight: Target compound (estimated ~433.5 g/mol) vs. ziprasidone (412.94 g/mol) .

Perospirone

Chemical Name : (3aR,7aS)-rel-2-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]hexahydro-1H-isoindole-1,3(2H)-dione .
Key Features :

  • Contains a butyl linker between the piperazine and a cyclohexanedicarboximide group.
  • Pharmacology : Atypical antipsychotic with 5HT2A and D2 antagonism .

Structural Differences :

  • The target compound uses a 4-oxobutanamide linker instead of perospirone’s butyl chain.
  • Cycloheptyl vs. cyclohexane ring: Larger ring size may influence lipophilicity and receptor binding kinetics.

Lurasidone Hydrochloride

Chemical Name : (1R,2S,3R,4S)-N-(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl]-1-cyclohexylmethyl-2,3-bicyclo[2.2.1]heptanedicarboximide hydrochloride .
Key Features :

  • Incorporates a benzisothiazole-piperazine group with a bicyclic heptane backbone.
  • Pharmacology : Approved for schizophrenia and bipolar depression, with high 5HT7 receptor affinity .

Structural Differences :

  • The target compound lacks lurasidone’s bicyclic heptane system, instead featuring a simpler cycloheptyl-4-oxobutanamide group.

Quinolinecarboxylic Acid Derivatives (5j–5m)

Examples :

  • 7-(4-[4-(4-Chlorobenzenesulfonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (5j) . Key Features:
  • Piperazine linked to quinolinecarboxylic acid cores via sulfonyl groups.
  • Synthesis Yields : 76–80% via reactions with sulfonyl chlorides .

Structural Differences :

Structural and Pharmacological Implications

Common Features

  • Benzisothiazole-Piperazine Core: Shared across all compounds, this motif is critical for CNS activity due to interactions with monoaminergic receptors .
  • Linker Flexibility : Variations in linkers (ethyl, butyl, oxobutanamide) modulate pharmacokinetic properties like half-life and blood-brain barrier penetration.

Key Divergences

Compound Substituent/Linker Molecular Weight (g/mol) Clinical Use
Target Compound Cycloheptyl-4-oxobutanamide ~433.5 Research stage
Ziprasidone Chlorinated indolone 412.94 Schizophrenia
Perospirone Cyclohexanedicarboximide 438.58 Schizophrenia
Lurasidone Bicyclic heptane 492.69 (free base) Schizophrenia, bipolar
Quinolinecarboxylic 5j 4-Chlorobenzenesulfonyl ~600 (estimated) Preclinical

Biological Activity

The compound 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide (CAS Number: 1232793-65-5) is a member of a class of piperazine derivatives that have garnered attention for their potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications, supported by relevant data tables and case studies.

The molecular formula of the compound is C22H30N4O2SC_{22}H_{30}N_{4}O_{2}S, with a molecular weight of 414.6 g/mol . The structure features a 1,2-benzisothiazole moiety, which is significant for its biological activity.

PropertyValue
CAS Number1232793-65-5
Molecular FormulaC22H30N4O2S
Molecular Weight414.6 g/mol

Synthesis

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide involves the reaction of piperazine derivatives with 1,2-benzisothiazole derivatives in the presence of appropriate coupling agents. This synthetic pathway is crucial for obtaining compounds with specific biological properties.

Antipsychotic Activity

Research has indicated that compounds related to 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cycloheptyl-4-oxobutanamide exhibit significant antipsychotic properties. A study evaluating a series of benzisothiazole-piperazine derivatives demonstrated that these compounds showed potent affinity for dopaminergic and serotonergic receptors. Notably, one derivative displayed efficacy in blocking amphetamine-induced behaviors in animal models, suggesting potential for treating schizophrenia without the typical side effects associated with traditional antipsychotics .

The mechanism of action appears to involve dual receptor targeting:

  • Dopaminergic Receptors: Compounds in this class show high affinity for D2 dopamine receptors.
  • Serotonergic Receptors: Enhanced binding to serotonin receptors may contribute to their atypical antipsychotic profile, reducing the risk of extrapyramidal symptoms .

Case Studies

Several studies have highlighted the clinical relevance of benzisothiazole derivatives:

  • Clinical Evaluation in Schizophrenia: A compound similar to our target was evaluated in clinical settings and demonstrated significant improvements in psychotic symptoms without inducing catalepsy or other movement disorders commonly associated with conventional antipsychotics .
  • Behavioral Studies: In animal models, the tested compounds exhibited reduced stereotypy and improved avoidance behavior, reinforcing their potential as effective antipsychotic agents .

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